2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride
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Overview
Description
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C12H17ClFN It is characterized by the presence of a cyclobutyl group and a fluorophenyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through a cyclization reaction of a suitable precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction using a fluorinated benzene derivative.
Formation of the Ethanamine Backbone: The ethanamine backbone is constructed through a series of reactions, including amination and reduction steps.
Final Assembly: The final compound is obtained by combining the cyclobutyl and fluorophenyl intermediates under specific reaction conditions, followed by purification and conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using efficient catalysts, and employing large-scale purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of new fluorophenyl derivatives.
Scientific Research Applications
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclobutyl-1-(4-fluorophenyl)ethanamine hydrochloride
- 2-Cyclobutyl-1-(2-fluorophenyl)ethanamine hydrochloride
- 2-Cyclobutyl-1-(3-chlorophenyl)ethanamine hydrochloride
Uniqueness
2-Cyclobutyl-1-(3-fluorophenyl)ethanamine hydrochloride is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
2-cyclobutyl-1-(3-fluorophenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN.ClH/c13-11-6-2-5-10(8-11)12(14)7-9-3-1-4-9;/h2,5-6,8-9,12H,1,3-4,7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUOMDDEPSCJIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(C2=CC(=CC=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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